molecular formula C19H31NO B11548249 N-cyclooctyladamantane-1-carboxamide

N-cyclooctyladamantane-1-carboxamide

Cat. No.: B11548249
M. Wt: 289.5 g/mol
InChI Key: MEWUVHNPLZLEQR-UHFFFAOYSA-N
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Description

N-Cyclooctyladamantane-1-carboxamide is a carboxamide derivative of adamantane, a diamondoid hydrocarbon renowned for its rigid, cage-like structure. The compound features a cyclooctyl substituent attached to the amide nitrogen of the adamantane-1-carboxylic acid backbone.

Properties

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

N-cyclooctyladamantane-1-carboxamide

InChI

InChI=1S/C19H31NO/c21-18(20-17-6-4-2-1-3-5-7-17)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-17H,1-13H2,(H,20,21)

InChI Key

MEWUVHNPLZLEQR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyladamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with cyclooctylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyladamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-cyclooctyladamantane-1-carboxamide has found applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-cyclooctyladamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclooctyladamantane-1-carboxamide with its closest structural analogs, focusing on molecular features, physicochemical properties, and pharmacological implications.

Structural and Crystallographic Comparison
Compound Name Substituent Group Molecular Formula Crystal Packing Features Hydrogen Bonding
This compound Cyclooctyl (C₈H₁₅) C₁₉H₂₉NO Hypothesized to form layered structures* Potential N–H⋯O interactions*
N-p-Tolyladamantane-1-carboxamide p-Tolyl (C₆H₄CH₃) C₁₈H₂₃NO Chains along c-axis via N–H⋯O bonds Observed N–H⋯O (R = 0.073)

Key Observations :

  • Substituent Effects: The cyclooctyl group is bulkier and more flexible than the planar p-tolyl group. This difference likely impacts solubility and crystal packing.
  • Hydrogen Bonding : N-p-Tolyladamantane-1-carboxamide exhibits intermolecular N–H⋯O hydrogen bonding, forming 1D chains . A similar motif is expected in this compound, though steric hindrance from the cyclooctyl group might reduce packing efficiency.
Pharmacological Potential

Adamantane derivatives are historically associated with antiviral activity (e.g., amantadine for influenza A) .

  • Lipophilicity : The cyclooctyl group may enhance blood-brain barrier penetration compared to p-tolyl, suggesting neuroprotective applications.
  • Metabolic Stability : Adamantane’s rigid structure resists enzymatic degradation, a trait shared across derivatives.
Physicochemical Properties
Property This compound* N-p-Tolyladamantane-1-carboxamide
Molecular Weight (g/mol) 291.45 269.38
Melting Point ~180–200°C (estimated) Not reported
Solubility Low in water; high in organic solvents Similar lipophilic profile

* Estimates based on structural analogs and substituent contributions.

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